molecular formula C5H5BrNNaO5S2 B13469054 Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate

Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate

Cat. No.: B13469054
M. Wt: 326.1 g/mol
InChI Key: OZRGSNKDGGYZSV-UHFFFAOYSA-M
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Description

Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate typically involves the reaction of 4-bromo-3-methoxy-1,2-thiazole with methanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the thiazole ring .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, altering signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group in the thiazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C5H5BrNNaO5S2

Molecular Weight

326.1 g/mol

IUPAC Name

sodium;(4-bromo-3-methoxy-1,2-thiazol-5-yl)-hydroxymethanesulfonate

InChI

InChI=1S/C5H6BrNO5S2.Na/c1-12-4-2(6)3(13-7-4)5(8)14(9,10)11;/h5,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

OZRGSNKDGGYZSV-UHFFFAOYSA-M

Canonical SMILES

COC1=NSC(=C1Br)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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